Superior Chiral Discrimination: 5-Fold Greater 19F NMR Resolution vs. MTPA
As a precursor to the chiral derivatizing agent α-cyano-α-fluorophenylacetic acid (CFPA), the compound's derivatives demonstrate a significantly enhanced ability to resolve enantiomers compared to the widely used MTPA (Mosher's acid) [1]. In a direct comparison of diastereomeric derivatives (compounds 4c–e for CFPA vs. 1c–e for MTPA), the Δδ values observed by 19F NMR were five times greater for CFPA derivatives, and 1H NMR Δδ values were two times greater [1].
| Evidence Dimension | 19F NMR Chemical Shift Difference (Δδ) |
|---|---|
| Target Compound Data | Δδ = 5x greater than MTPA derivatives (qualitative comparative value) |
| Comparator Or Baseline | MTPA (α-methoxy-α-(trifluoromethyl)phenylacetic acid) derivatives: Δδ baseline = 1x |
| Quantified Difference | 5-fold increase |
| Conditions | Diastereomeric derivatives (4c–e for CFPA; 1c–e for MTPA) in NMR solvent (19F NMR analysis) |
Why This Matters
This quantification justifies the procurement of this compound over simpler cyanoacetates or MTPA for high-resolution chiral analysis, reducing the risk of inaccurate ee determination.
- [1] Takeuchi, Y., et al. (1992). α-Cyano-α-fluorophenylacetic acid, a new reagent for determining enantiomeric excess that gives very large 19F NMR Δδ values. Journal of Fluorine Chemistry, 58(2-3), 158. View Source
